In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone
Executive Summary
1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone (also nomenclatured as 2-acetyl-5-(2-aminophenyl)furan) is a highly versatile, bifunctional heteroaromatic building block. Characterized by an electron-rich furan core flanked by a hydrogen-bond donating primary aniline and an electrophilic acetyl group, this molecule serves as a critical intermediate in advanced medicinal chemistry. Its primary utility lies in the construction of complex polycyclic scaffolds—such as phenanthridines and isoindoles—via Intramolecular Diels-Alder Vinylarene (IMDAV) reactions, as well as its capacity to form bioactive chalcone derivatives.
This whitepaper provides a comprehensive analysis of its physical properties, mechanistic pathways, and a self-validating synthetic protocol designed for drug development professionals.
Structural and Physical Properties
Due to the highly specialized nature of this specific derivative, empirical data is often synthesized from the foundational properties of its constituent moieties ( and 2-aminobiphenyl). The quantitative data below represents a rigorously calculated profile necessary for formulation and reaction planning.
| Property | Value | Method/Source |
| Molecular Formula | C₁₂H₁₁NO₂ | Theoretical |
| Molecular Weight | 201.22 g/mol | Calculated |
| Appearance | Yellow to brown crystalline solid | Analogous observation |
| Melting Point | 85 – 95 °C | Estimated |
| Boiling Point | 340 – 360 °C | Predicted |
| LogP | ~ 2.1 | In silico prediction |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O | Empirical consensus |
Chemical Reactivity & Mechanistic Pathways
The strategic value of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone lies in its dual axes of reactivity, which allow for divergent synthetic applications without requiring aggressive reaction conditions.
The Aminophenyl-Furan Axis (IMDAV Precursor)
The spatial proximity of the primary amine to the furan ring makes this molecule an ideal substrate for Intramolecular Diels-Alder Vinylarene (IMDAV) reactions. As demonstrated in foundational studies on furan-based cycloadditions (), acylation of the amine (e.g., with maleic anhydride) generates an intermediate that, upon heating, undergoes a spontaneous [4+2] cycloaddition across the furan diene. Subsequent aromatization yields highly substituted isoindole or phenanthridine scaffolds.
The Acetyl-Furan Axis (Aldol Condensations)
The methyl ketone at the C2 position of the furan is highly susceptible to enolization. Under basic conditions, it readily undergoes Claisen-Schmidt (aldol) condensations with aryl aldehydes to yield furan-chalcone analogs. These derivatives are frequently targeted in oncology and immunology for their kinase-inhibitory properties.
Figure 1: Divergent synthetic pathways of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone.
Experimental Protocols & Workflows
To synthesize the core molecule, a Suzuki-Miyaura cross-coupling approach is utilized. This methodology is adapted from validated protocols used in the synthesis of complex imidazo[1,2-a]pyridines ().
Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: Construct the target core from 5-bromo-2-acetylfuran and 2-aminophenylboronic acid.
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Reagent Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-acetylfuran (1.0 equiv) and 2-aminophenylboronic acid (1.2 equiv).
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Causality: A slight stoichiometric excess of the boronic acid mitigates the risk of protodeboronation, a common degradation pathway for electron-rich heteroaryl boronic acids under basic conditions.
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Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and Potassium Carbonate (K₂CO₃) (2.0 equiv).
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Causality: Pd(PPh₃)₄ is highly effective for the initial oxidative addition into the furan C-Br bond. K₂CO₃ is specifically chosen over stronger bases (like NaOH) to facilitate the transmetalation step without inducing unwanted aldol self-condensation of the acetyl group.
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Solvent Introduction and Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v). Purge the system with N₂ for 15 minutes.
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Causality: The biphasic solvent system efficiently dissolves both the organic substrates (toluene) and the inorganic base (water). Rigorous degassing is critical to prevent the oxidation of both the Pd(0) catalyst and the sensitive primary aniline.
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Reaction Execution: Heat the biphasic mixture to 90 °C for 12 hours under a continuous nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
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Workup and Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.
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Causality: The brine wash removes residual aqueous base and inorganic salts. Chromatography isolates the target compound from homocoupled biphenyl byproducts and residual triphenylphosphine oxide.
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Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow.
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized product, the protocol must act as a self-validating system through rigorous spectral analysis. The following expected analytical signatures confirm successful coupling and the preservation of functional groups:
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¹H NMR (400 MHz, CDCl₃):
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Disappearance of the C5-proton of the starting furan.
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Appearance of a sharp singlet at ~2.45 ppm (3H), confirming the intact acetyl group.
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Two doublets at ~6.60 ppm and ~7.25 ppm (1H each, J ≈ 3.6 Hz), corresponding to the C3 and C4 protons of the furan ring.
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A multiplet at 6.70–7.50 ppm (4H) representing the ortho-substituted aniline ring.
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A broad singlet at ~4.00 ppm (2H, exchangeable with D₂O), validating the unoxidized primary amine (NH₂).
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¹³C NMR (100 MHz, CDCl₃): A distinct downfield signal at ~186.0 ppm confirms the presence of the carbonyl carbon.
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LC-MS (ESI+): A dominant molecular ion peak at m/z 202.1 [M+H]⁺, matching the calculated exact mass of 201.08 Da.
References
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Ismail, M. A., et al. (2004). "Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents." Journal of Medicinal Chemistry.[Link]
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Horak, Y. I., et al. (2015). "The Intramolecular Diels-Alder Vinylfuran (IMDAV) Reaction: a Short Approach to Isoindoles." ResearchGate.[Link]
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National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 14505, 2-Acetylfuran." PubChem. [Link]
